Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate
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Overview
Description
Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate is a synthetic organic compound that features a complex structure incorporating a pyrimidine ring, a pyrrolidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The pyrimidine and pyrrolidine rings are then coupled through nucleophilic substitution reactions, often facilitated by base catalysts.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: The compound is used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with various biological targets.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine rings allow the compound to fit into the active sites of these targets, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate: shares similarities with other pyrimidine and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and other specialized applications.
Properties
IUPAC Name |
ethyl 4-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-4-22-16(21)6-5-15(20)19-8-7-13(10-19)23-14-9-11(2)17-12(3)18-14/h9,13H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCXTXXOOZCZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC(=NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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